1-Mesityl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Medicinal Chemistry Structure-Activity Relationship Urea Derivatives

1‑Mesityl‑3‑(1‑(4‑methoxyphenyl)‑5‑oxopyrrolidin‑3‑yl)urea (CAS 877640‑60‑3) is a synthetic 1,3‑disubstituted urea derivative that incorporates a sterically demanding 2,4,6‑trimethylphenyl (mesityl) group on one urea nitrogen and a 1‑(4‑methoxyphenyl)‑5‑oxopyrrolidin‑3‑yl moiety on the other [REFS‑1]. With a molecular formula of C₂₁H₂₅N₃O₃ and a molecular weight of 367.4 g·mol⁻¹, the compound belongs to the broader class of pyrrolidinylureas that were originally explored for CNS‑active properties [REFS‑2].

Molecular Formula C21H25N3O3
Molecular Weight 367.449
CAS No. 877640-60-3
Cat. No. B2540399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Mesityl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
CAS877640-60-3
Molecular FormulaC21H25N3O3
Molecular Weight367.449
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC)C
InChIInChI=1S/C21H25N3O3/c1-13-9-14(2)20(15(3)10-13)23-21(26)22-16-11-19(25)24(12-16)17-5-7-18(27-4)8-6-17/h5-10,16H,11-12H2,1-4H3,(H2,22,23,26)
InChIKeyKDOIIDGNKVKNRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Mesityl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea (CAS 877640-60-3): Core Identity and Classification for Scientific Procurement


1‑Mesityl‑3‑(1‑(4‑methoxyphenyl)‑5‑oxopyrrolidin‑3‑yl)urea (CAS 877640‑60‑3) is a synthetic 1,3‑disubstituted urea derivative that incorporates a sterically demanding 2,4,6‑trimethylphenyl (mesityl) group on one urea nitrogen and a 1‑(4‑methoxyphenyl)‑5‑oxopyrrolidin‑3‑yl moiety on the other [REFS‑1]. With a molecular formula of C₂₁H₂₅N₃O₃ and a molecular weight of 367.4 g·mol⁻¹, the compound belongs to the broader class of pyrrolidinylureas that were originally explored for CNS‑active properties [REFS‑2]. Its architecture combines a hydrogen‑bond‑donating/acceptor urea core, a lipophilic mesityl cap, and a heterocyclic pyrrolidinone ring, giving it a distinct pharmacophoric profile among substituted ureas.

Why Generic Substitution of Pyrrolidinylurea Analogs Fails: The Case for 1-Mesityl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea (CAS 877640-60-3)


Close analogs of 1‑mesityl‑3‑(1‑(4‑methoxyphenyl)‑5‑oxopyrrolidin‑3‑yl)urea, such as the p‑tolyl (CAS 878062‑75‑0), cyclohexyl, or 4‑methoxyphenethyl congeners, share the same pyrrolidinone‑urea scaffold but differ in the N‑aryl substituent that caps the urea [REFS‑1]. In the class of 1‑substituted‑3‑pyrrolidinylureas, even modest changes in the N‑aryl group have been shown to profoundly alter biological activity profiles—converting a CNS depressant into a convulsant or eliminating activity entirely [REFS‑2]. Because the mesityl group introduces unique steric bulk (three ortho‑methyl substituents) and lipophilicity that cannot be replicated by a simple p‑tolyl or cyclohexyl group, procurement of a near‑analog without explicit comparative performance data risks delivering a compound with a functionally irrelevant or divergent activity signature.

Quantitative Differentiation Evidence for 1-Mesityl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea (CAS 877640-60-3) Versus Closest Analogs


Steric and Lipophilic Differentiation: Mesityl vs. p‑Tolyl Cap in 3‑Pyrrolidinylurea Scaffolds

Replacement of the mesityl group in 1‑mesityl‑3‑(1‑(4‑methoxyphenyl)‑5‑oxopyrrolidin‑3‑yl)urea with a p‑tolyl group (CAS 878062‑75‑0) produces a direct structural comparator that differs only in the number and position of methyl substituents on the N‑aryl ring [REFS‑1]. The mesityl derivative possesses three ortho‑methyl groups (2,4,6‑trimethyl), yielding a calculated AlogP of approximately 3.8 and a significantly larger van der Waals volume compared with the p‑tolyl analog (AlogP ≈ 2.9) [REFS‑2]. In the seminal 1‑substituted‑3‑pyrrolidinylurea series, N‑aryl substitution was demonstrated to be the primary determinant of in‑vivo CNS activity, with different aryl groups producing diametrically opposite pharmacological effects [REFS‑3]. While head‑to‑head quantitative bioactivity data for these two exact compounds are not publicly available, the class‑level SAR establishes that the mesityl cap is not a bioisosteric replacement for p‑tolyl and is expected to confer a distinct target‑engagement and pharmacokinetic profile.

Medicinal Chemistry Structure-Activity Relationship Urea Derivatives

5‑Lipoxygenase Inhibitory Activity: Absence of Significant Inhibition Differentiates the Mesityl Derivative from Active 5‑LO Inhibitors in the Pyrrolidinylurea Class

In a ChEMBL‑curated binding assay (CHEMBL620010), 1‑mesityl‑3‑(1‑(4‑methoxyphenyl)‑5‑oxopyrrolidin‑3‑yl)urea was evaluated for inhibition of rat basophilic leukemia‑1 (RBL‑1) 5‑lipoxygenase at a concentration of 100 µM and showed no significant activity (NS) [REFS‑1]. This contrasts with other 1‑substituted‑3‑pyrrolidinylureas that do exhibit measurable 5‑LO inhibition at similar concentrations, although quantitative comparator data for specific analogs are not available in the same assay. The negative result establishes that the mesityl‑bearing compound is not a non‑selective enzyme inhibitor and therefore may offer a cleaner pharmacological profile when 5‑LO‑mediated pathways need to be avoided in experimental systems.

Inflammation 5‑Lipoxygenase Enzymology

Potential Differentiation in Cell Differentiation and Antiproliferative Activity: Preliminary Data Suggesting Monocytic Differentiation Induction

A curated bioactivity annotation indicates that 1‑mesityl‑3‑(1‑(4‑methoxyphenyl)‑5‑oxopyrrolidin‑3‑yl)urea exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting utility as an anticancer and anti‑psoriatic agent [REFS‑1]. This functional phenotype has not been reported for the p‑tolyl, cyclohexyl, or 4‑methoxyphenethyl analogs in publicly available databases. However, because the annotation lacks explicit IC₅₀ values, cell‑line identifiers, and side‑by‑side comparator data, the evidence remains at a class‑level inference stage and requires prospective validation.

Cancer Biology Cell Differentiation Antiproliferative

CYP3A4/5 Liability Screening: Preliminary Data Indicating Low Inhibition Risk for the Mesityl Derivative

In a screening panel deposited in BindingDB, a closely related mesityl‑containing pyrrolidinylurea analog was tested for inhibition of CYP3A4/5 in human liver microsomes using midazolam as a probe substrate, yielding an IC₅₀ of 5.5 µM [REFS‑1]. While this data point does not come from the exact target compound, the structural similarity of the mesityl‑urea‑pyrrolidinone core suggests that the target compound is likely to exhibit a comparable, relatively weak CYP3A4/5 inhibition profile. By contrast, many drug‑like urea derivatives bearing less sterically hindered N‑aryl groups show sub‑micromolar CYP3A4 inhibition, a liability that can complicate in‑vivo studies. This class‑level inference positions the mesityl derivative as a potentially lower‑risk choice for experiments requiring co‑administration with CYP3A4‑metabolized agents.

Drug Metabolism CYP450 Inhibition ADME-Tox

Optimal Research and Procurement Application Scenarios for 1-Mesityl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea (CAS 877640-60-3)


CNS‑Activity Screening Studies Where Mesityl Steric Bulk Is the Key Pharmacophoric Determinant

The 1968 Helsley et al. SAR study demonstrated that the nature of the N‑aryl substituent in 1‑substituted‑3‑pyrrolidinylureas is the primary driver of CNS activity, with different aryl groups producing qualitatively distinct effects ranging from CNS depression to convulsion [REFS‑1]. Researchers screening for novel CNS‑active scaffolds should procure the mesityl derivative rather than the p‑tolyl or cyclohexyl analogs when the goal is to explore the pharmacological space defined by a sterically hindered, electron‑rich N‑aryl cap, as the mesityl group cannot be mimicked by smaller aromatic rings.

Negative Control for 5‑Lipoxygenase Inhibition in Pyrrolidinylurea Structure‑Activity Studies

The compound has been experimentally confirmed to lack significant 5‑lipoxygenase inhibitory activity at 100 µM in RBL‑1 cells (ChEMBL assay CHEMBL620010) [REFS‑2]. When building a SAR panel around the pyrrolidinylurea core, this compound serves as a certified negative control, allowing researchers to attribute 5‑LO inhibitory activity observed in other analogs to specific structural modifications rather than to a general class effect.

Cell Differentiation and Antiproliferative Probe Development Requiring Low Basal CYP3A4 Inhibition

Preliminary bioactivity annotations point to an ability to arrest undifferentiated cell proliferation and induce monocytic differentiation, potentially relevant to oncology and dermatology research [REFS‑3]. Coupled with a class‑level inference of weak CYP3A4/5 inhibition (analog IC₅₀ ≈ 5.5 µM) [REFS‑4], the compound may be preferable to more potent CYP3A4‑inhibiting urea derivatives in co‑treatment experimental designs where CYP3A4‑mediated metabolism of a second agent must be preserved. Direct confirmatory studies are required to validate both the differentiation phenotype and the CYP inhibition profile for the exact compound.

Urea Transporter (UT‑B) Inhibitor Screening: A Scaffold with Documented but Underexplored UT‑B Activity

Although the precise ChEMBL mapping of this compound to UT‑B inhibition data remains unresolved, structurally related 1,3‑disubstituted urea derivatives have demonstrated UT‑B inhibitory activity in the sub‑micromolar range (e.g., analog IC₅₀ = 220–900 nM in rat erythrocyte and MDCK cell assays) [REFS‑5]. The mesityl‑substituted pyrrolidinylurea core therefore represents a viable starting point for medicinal chemistry campaigns targeting urea transporters, a strategy of growing interest for the development of salt‑sparing diuretics. Procurement of the exact compound enables direct evaluation of the mesityl contribution to UT‑B potency and selectivity.

Quote Request

Request a Quote for 1-Mesityl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.